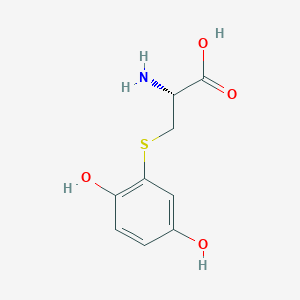

L-Cysteine, S-(2,5-dihydroxyphenyl)-

Description

Significance of L-Cysteine Conjugates in Molecular Biology and Biochemistry

L-cysteine, a semi-essential proteinogenic amino acid, is distinguished by its thiol (-SH) side chain. wikipedia.org This functional group is highly reactive and imparts unique properties that are central to molecular biology and biochemistry. mdpi.comnih.gov

The significance of L-cysteine conjugates stems from several key biological roles:

Protein Structure and Function: The thiol group of cysteine residues can form disulfide bonds with other cysteine residues, creating cystine. wikipedia.org These covalent linkages are crucial for the folding, stability, and tertiary structure of many proteins, particularly those secreted into the extracellular environment. wikipedia.orgmdpi.com

Enzymatic Activity: The nucleophilic nature of the thiol group allows it to participate directly in enzymatic reactions. wikipedia.org Cysteine residues are often found in the active sites of enzymes where they are critical for catalysis. nih.gov

Antioxidant Defense: L-cysteine is a vital precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.com GSH plays a fundamental role in protecting cells from oxidative stress by neutralizing reactive oxygen species. mdpi.com

Detoxification of Electrophiles: Cells utilize the mercapturic acid pathway to detoxify a wide range of electrophilic compounds, which can be harmful xenobiotics or endogenous molecules. nih.govtandfonline.comresearchgate.net This pathway involves the conjugation of the electrophile with glutathione, which is subsequently metabolized to a cysteine conjugate and then an N-acetyl-L-cysteine conjugate (mercapturate) for excretion. nih.govkarger.com

Bioconjugation and Research Tools: In biotechnology and chemical biology, the reactivity of cysteine's thiol group is exploited for site-specific protein modification. mit.edunih.gov Researchers conjugate fluorescent dyes, affinity tags, and drug molecules to cysteine residues to study protein dynamics, function, and for the development of therapeutics like antibody-drug conjugates (ADCs). nih.govmit.edu

Overview of Aryl-Cysteine Conjugates as Research Subjects

Aryl-cysteine conjugates, which feature an aromatic ring attached to the sulfur atom of cysteine, are a specific class of S-substituted derivatives that have garnered significant interest in research. A key feature of these conjugates is the formation of a stable thioether S–C(sp²) bond, which is distinct from the S–C(sp³) bonds found in conjugates with alkyl halides or maleimides. nih.gov

The study of aryl-cysteine conjugates is prominent in several areas:

Chemical Biology and Drug Development: The stability of the aryl-thioether bond makes these conjugates ideal for creating robust bioconjugates. nih.gov They are used to develop covalent protein modulators, macrocyclic peptides, and antibody-drug conjugates (ADCs). nih.govmit.edu The enhanced stability of aryl-cysteine linkages compared to traditional methods is a significant advantage in developing therapeutics that can withstand biological conditions.

Reaction Methodologies: Research has focused on developing efficient and selective methods for cysteine arylation. The two primary approaches are nucleophilic aromatic substitution (SNAr) using electron-deficient aryl halides and palladium-mediated reactions, which have a broader scope. nih.govmit.edu

Understanding Biological Properties: A critical area of ongoing research is to understand how specific aryl modifications affect the properties of biomolecules within a cellular and tissue context. nih.gov Systematic studies are necessary to evaluate the stability, potential toxicity, and immunogenicity of these conjugates to guide their application in modifying biomolecules for therapeutic or diagnostic purposes. nih.gov

Contextualization of S-(2,5-Dihydroxyphenyl)-L-Cysteine within Metabolomics and Xenobiotic Metabolism Research

S-(2,5-Dihydroxyphenyl)-L-cysteine is a specific aryl-cysteine conjugate that holds particular importance in the fields of metabolomics and xenobiotic metabolism. Its presence in biological fluids is a direct indicator of exposure to certain aromatic compounds and provides insight into their metabolic fate.

The formation of this conjugate is a key step in the detoxification of several common xenobiotics. For instance, N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine has been identified as a urinary metabolite in rats exposed to benzene (B151609), phenol, or hydroquinone (B1673460). nih.gov This finding demonstrates that these compounds are metabolized in vivo to the reactive intermediate benzoquinone, which is then conjugated with glutathione. nih.gov The glutathione conjugate is further processed through the mercapturic acid pathway, ultimately leading to the formation and excretion of the N-acetylated cysteine conjugate. nih.govnih.gov

Similarly, S-(2,5-dihydroxyphenyl)-cysteine and its N-acetylated form have been identified as urinary metabolites of the common analgesic acetaminophen (B1664979) in mice. nih.gov This discovery provides strong evidence that p-benzoquinone is a reactive intermediate in acetaminophen metabolism. nih.gov

Within metabolomics, the detection and quantification of S-(2,5-Dihydroxyphenyl)-L-cysteine and its derivatives serve as valuable biomarkers for:

Exposure to Xenobiotics: Its presence can confirm and quantify exposure to industrial chemicals like benzene and its precursors. nih.gov

Drug Metabolism Pathways: It helps elucidate the metabolic pathways of drugs like acetaminophen, particularly the formation of reactive intermediates. nih.gov

Toxicology Studies: As a product of detoxification, it provides a measure of the body's response to toxic compounds and the engagement of the mercapturate pathway. nih.govtandfonline.com

The structural properties of S-(2,5-Dihydroxyphenyl)-L-cysteine have also been characterized through crystallographic studies, providing detailed information on its bond lengths and molecular conformation, which helps in understanding its chemical reactivity. nih.govbath.ac.uk

| Parent Compound | Reactive Intermediate | Identified Metabolite(s) | Research Model | Significance |

|---|---|---|---|---|

| Benzene, Phenol, Hydroquinone | Benzoquinone | N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine | Male Sprague-Dawley rats (in vivo) | Confirms in vivo formation of benzoquinone and its excretion via the mercapturate pathway. nih.gov |

| Acetaminophen | p-Benzoquinone | S-(2,5-dihydroxyphenyl)-cysteine and N-acetyl-S-(2,5-dihydroxyphenyl)-N-acetyl-cysteine | Mice (in vivo) | Provides strong indirect evidence for p-benzoquinone as a reactive metabolite of acetaminophen. nih.gov |

Historical Perspective on the Investigation of L-Cysteine and its S-Substituted Derivatives

The scientific investigation of L-cysteine dates back to its initial discovery and naming, which was derived from its isolation from urine (from the Greek kýstis, meaning bladder). wikipedia.org Early research in the 20th century focused on its fundamental roles in biochemistry, such as its contribution to protein structure through the formation of disulfide bonds and its role as a building block for the crucial antioxidant glutathione. wikipedia.orgmdpi.com

The study of S-substituted cysteine derivatives also has a rich history, initially driven by research in food science. Investigations into the chemistry of garlic and onions, for example, led to the identification of various S-alk(en)ylcysteine sulfoxides like alliin (B105686) and isoalliin, which are responsible for the characteristic flavors and colors of these plants. doi.org

In the realm of pharmacology and toxicology, the elucidation of the mercapturic acid pathway was a landmark achievement. This research, spanning several decades, revealed how organisms conjugate foreign electrophilic compounds with glutathione, leading to the formation of S-substituted cysteine derivatives that are then excreted. The identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a metabolite of benzene and acetaminophen in the late 1980s was a significant milestone, providing concrete in vivo evidence for the formation of highly reactive quinone intermediates from these common compounds. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

39484-07-6 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |

InChI Key |

PPIPYRLQCKPBQF-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Research and Characterization of S 2,5 Dihydroxyphenyl L Cysteine Conjugates

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating S-(2,5-dihydroxyphenyl)-L-cysteine from endogenous interferences in samples such as urine and plasma. The choice of technique depends on the analytical goal, whether it is precise quantification or detailed structural confirmation.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is an exceptionally sensitive and selective technique for analyzing electroactive compounds. thermofisher.com The S-(2,5-dihydroxyphenyl)-L-cysteine molecule is ideally suited for this method due to the hydroquinone (B1673460) moiety, which is readily oxidized at a modest potential.

This technique was successfully employed to identify N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, a mercapturate derivative, as a urinary metabolite in rats treated with benzene (B151609), phenol, or hydroquinone. nih.gov In this research, HPLC-ED analysis confirmed the presence of a metabolite that was chromatographically and electrochemically identical to a synthesized standard of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine. nih.gov The electrochemical detector offers superior sensitivity compared to UV detection and does not require derivatization, which is often necessary for fluorescence detection. thermofisher.com By selecting specific operating potentials, analysts can achieve selective detection of the target compound in a complex mixture, minimizing interference from other urinary components. thermofisher.com The analysis of other electroactive thiols, such as L-glutathione (GSH) and cysteine (Cys), has been achieved with detection limits in the low µg/L range by setting detection potentials between +680 mV and +780 mV. mdpi.com

Table 1: Example of HPLC-ED Application for a Related Conjugate

| Parameter | Description | Source |

| Analyte | N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine | nih.gov |

| Matrix | Rat Urine | nih.gov |

| Instrumentation | HPLC with Electrochemical Detection | nih.gov |

| Principle | The hydroquinone moiety of the analyte is electrochemically active, allowing for sensitive and selective detection. | nih.govthermofisher.com |

| Outcome | Confirmed the presence of the metabolite, which was chromatographically and electrochemically identical to an authentic standard. | nih.gov |

HPLC with UV and Fluorescence Detection

HPLC with Ultraviolet (UV) detection is a robust and widely accessible method for the analysis of compounds containing chromophores. The dihydroxyphenyl group in S-(2,5-dihydroxyphenyl)-L-cysteine provides a strong UV absorbance, making it suitable for detection. Research on urinary metabolites of acetaminophen (B1664979) identified S-(2,5-dihydroxyphenyl)-cysteine and its N-acetyl derivative, where HPLC was used for fractionation and quantification of the adducts. nih.gov While the specific detector was not detailed, the aromatic nature of these compounds makes UV detection a standard and effective choice. General methods for analyzing cysteine and its derivatives often employ UV detection at wavelengths around 200 nm. sielc.com For enhanced selectivity, derivatization of the thiol group can be performed to create a stable, UV-absorbing derivative, which is then separated by reversed-phase HPLC. researchgate.net

Fluorescence detection offers higher sensitivity and selectivity than UV detection but typically requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. ias.ac.in While S-(2,5-dihydroxyphenyl)-L-cysteine itself is not strongly fluorescent, its constituent parts—hydroquinone and cysteine—can be detected using fluorescent methods. ias.ac.innih.gov For instance, hydroquinone can be detected via its quenching effect on the fluorescence of carbon dots. nih.gov Cysteine can be detected with high specificity using probes that undergo a reaction, such as conjugate addition-cyclization, leading to a significant increase in fluorescence intensity. ias.ac.in This suggests that a derivatization strategy targeting the cysteine moiety could be a viable approach for the highly sensitive quantification of S-(2,5-dihydroxyphenyl)-L-cysteine by HPLC with fluorescence detection.

Ion-Exchange Chromatography for Amino Acid Analysis

Ion-exchange chromatography (IEX) separates molecules based on differences in their net surface charge. unc.edu S-(2,5-dihydroxyphenyl)-L-cysteine is an amino acid derivative and exists as a zwitterion at neutral pH, possessing both a positive charge on the amino group and a negative charge on the carboxyl group. This charge characteristic makes it amenable to separation by IEX.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Structural Elucidation and Isotopic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and quantification of metabolites. These techniques combine the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In the context of S-(2,5-dihydroxyphenyl)-L-cysteine research, mass spectrometry has been used to confirm the structure of its derivatives isolated from urine. nih.gov For example, after isolation and derivatization to form N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester, the resulting mass spectrum was identical to that of an authentic synthesized sample. nih.gov

LC-MS/MS methods are routinely used for the analysis of other urinary benzene metabolites, such as S-phenylmercapturic acid (S-PMA). oup.comjci.org These methods typically use electrospray ionization (ESI) in negative mode and monitor specific mass transitions (selected reaction monitoring, SRM) for high specificity. For S-PMA, the transition from the precursor ion (M-H)⁻ at m/z 238 to a major product ion at m/z 109 is often monitored. oup.com A similar fragmentation strategy could be applied to S-(2,5-dihydroxyphenyl)-L-cysteine and its N-acetyl derivative, providing unambiguous identification. To overcome issues with thiol group reactivity during sample preparation, derivatization with reagents like monobromobimane (B13751) can be employed, allowing for stable and accurate quantification of cysteine-containing compounds by LC-MS/MS. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Analysis of Related Benzene Metabolites

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.comoup.com |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | oup.com |

| Column | Reversed-phase (e.g., C18) | juniperpublishers.com |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water gradients with formic acid or ammonium (B1175870) acetate | oup.comjuniperpublishers.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | oup.com |

| Example Analyte | S-phenylmercapturic acid (S-PMA) | oup.com |

| Example Transition | m/z 238 → m/z 109 | oup.com |

Spectroscopic Techniques for Structural Analysis and Interaction Studies

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are required to determine the precise three-dimensional structure and conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Adduct Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamic properties of molecules in solution. It is a definitive method for the structural characterization of novel metabolites and synthesized compounds.

The structure and spectroscopic properties of (2R)-S-(2,5-dihydroxyphenyl)cysteine have been characterized, and its ¹³C NMR data have been reported to supplement previously incomplete literature data. nih.govbath.ac.uk Such analysis provides unambiguous confirmation of the covalent bond between the sulfur atom of cysteine and the phenyl ring of hydroquinone. In ¹³C NMR spectra, the chemical shifts of the carbon atoms in both the cysteine and dihydroxyphenyl moieties provide a unique fingerprint of the molecule. For example, in studies of lead(II) binding to cysteine, the carboxylate carbon (COO⁻) is highly sensitive to its chemical environment, showing significant changes in its chemical shift upon coordination, which helps to identify binding sites. researchgate.net Similar principles apply to the structural analysis of S-(2,5-dihydroxyphenyl)-L-cysteine, where the specific chemical shifts confirm the connectivity and electronic environment of each atom in the adduct. nih.govbath.ac.uk

Table 3: Reported ¹³C NMR Spectroscopic Data for (2R)-S-(2,5-dihydroxyphenyl)cysteine

| Carbon Atom | Chemical Shift (δ) in ppm | Source |

| C=O (Carboxyl) | 171.6 | nih.govbath.ac.uk |

| C-α (CH-NH₃⁺) | 54.9 | nih.govbath.ac.uk |

| C-β (CH₂-S) | 35.8 | nih.govbath.ac.uk |

| C-S (Aromatic) | 125.1 | nih.govbath.ac.uk |

| C-OH (Aromatic) | 151.3 | nih.govbath.ac.uk |

| C-OH (Aromatic) | 147.9 | nih.govbath.ac.uk |

| C-H (Aromatic) | 119.5 | nih.govbath.ac.uk |

| C-H (Aromatic) | 118.2 | nih.govbath.ac.uk |

| C-H (Aromatic) | 116.8 | nih.govbath.ac.uk |

Note: Data is derived from characterization studies and may be subject to slight variations based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Characterization and Molecular Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of S-(2,5-dihydroxyphenyl)-L-cysteine, FTIR can provide valuable information on its molecular structure and conformation by identifying the characteristic vibrational modes of its constituent parts.

The FTIR spectrum of S-(2,5-dihydroxyphenyl)-L-cysteine is expected to exhibit a combination of the vibrational bands associated with the L-cysteine and the 2,5-dihydroxyphenyl group, with shifts indicative of the covalent bond formation between the sulfur atom and the aromatic ring. Key vibrational modes for L-cysteine include those from the amino group (-NH2), the carboxyl group (-COOH), and the thiol group (-SH).

Expected Vibrational Bands for S-(2,5-dihydroxyphenyl)-L-cysteine:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | Stretching | 3200-3600 | Broad bands from the dihydroxyphenyl moiety. |

| N-H (amino) | Stretching | 3300-3500 | Characteristic of the primary amine in the cysteine part. |

| C-H (aromatic) | Stretching | 3000-3100 | From the dihydroxyphenyl ring. |

| C-H (aliphatic) | Stretching | 2850-2960 | From the cysteine backbone. |

| C=O (carboxyl) | Stretching | 1700-1760 | Indicative of the carboxylic acid group. |

| C=C (aromatic) | Stretching | 1450-1600 | Multiple bands from the dihydroxyphenyl ring. |

| C-O (hydroxyl) | Stretching | 1000-1260 | From the dihydroxyphenyl moiety. |

| C-S (thioether) | Stretching | 600-800 | A key indicator of the conjugate, replacing the S-H stretch. |

The absence of a distinct S-H stretching band, typically observed around 2550 cm⁻¹, would be a strong confirmation of the formation of the thioether linkage between cysteine and the dihydroxyphenyl group. The positions and shapes of the N-H and O-H bands can also provide insights into intermolecular and intramolecular hydrogen bonding.

Raman Spectroscopy for Chemical Composition and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly sensitive to non-polar bonds. For S-(2,5-dihydroxyphenyl)-L-cysteine, Raman spectroscopy can offer detailed insights into the skeletal vibrations of the molecule, including the crucial C-S and S-S (if present as a disulfide) bonds.

The Raman spectrum of L-cysteine is well-characterized, with prominent bands for the C-S stretching vibration typically appearing in the 600-700 cm⁻¹ region. researchgate.net The formation of the thioether bond in S-(2,5-dihydroxyphenyl)-L-cysteine would result in a characteristic C-S stretching frequency in this region. Furthermore, the presence of disulfide bonds (S-S), which can form through oxidation of cysteine, gives a strong Raman signal around 500 cm⁻¹, making Raman spectroscopy an excellent tool for studying the redox state of the cysteine moiety. researchgate.net

Key Raman Bands for the Analysis of S-(2,5-dihydroxyphenyl)-L-cysteine:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

| S-S Stretch | ~500 | Indicates disulfide bond formation (dimerization or oligomerization). |

| C-S Stretch | 600-800 | Confirms the thioether linkage and provides conformational information. |

| Aromatic Ring Modes | 800-1600 | Characteristic "fingerprint" of the dihydroxyphenyl substituent. |

| S-H Stretch | ~2500-2600 | Its absence confirms the formation of the C-S bond. |

The diverse hydrogen-bonding environments of the cysteine sulfhydryl group can also be probed by Raman spectroscopy, as different hydrogen bond strengths lead to shifts in the S-H stretching frequency. nih.gov While the S-H group is absent in the primary structure of the conjugate, this sensitivity can be exploited in studies of its interactions and potential degradation pathways.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interface Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com For S-(2,5-dihydroxyphenyl)-L-cysteine, XPS is particularly useful for studying its interaction with surfaces, for instance, in the context of its binding to metal ions or its role in surface modification.

The core-level spectra of the constituent elements (C, N, O, S) provide detailed chemical state information. The binding energy of the S 2p core level is a key indicator of the chemical environment of the sulfur atom. In L-cysteine, the S 2p binding energy is characteristic of a thiol. Upon formation of a thioether bond in S-(2,5-dihydroxyphenyl)-L-cysteine, a shift in the S 2p binding energy is expected.

Typical Binding Energies for Elements in Cysteine and Related Compounds:

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

| S 2p | Thiol (-SH) | ~163-164 |

| S 2p | Thioether (-S-) | ~163-165 |

| S 2p | Thiolate (-S⁻) | ~162 |

| N 1s | Amine (-NH₂) | ~400 |

| N 1s | Protonated Amine (-NH₃⁺) | ~401-402 |

| C 1s | C-C, C-H | ~285 |

| C 1s | C-N, C-S, C-O | ~286-287 |

| C 1s | C=O (carboxyl) | ~288-289 |

Note: Binding energies can vary depending on the chemical environment and instrumental calibration.

By analyzing the high-resolution spectra of these core levels, one can deduce the nature of the chemical bonding and the interactions of S-(2,5-dihydroxyphenyl)-L-cysteine with its surroundings. For example, the interaction with a metal surface through the sulfur atom would lead to the formation of a thiolate species, which can be identified by a characteristic S 2p binding energy of around 162 eV. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique has been successfully applied to (2R)-S-(2,5-dihydroxyphenyl)cysteine, providing precise information on its solid-state conformation, bond lengths, and intermolecular interactions. nih.gov

At a temperature of 150 K, the compound crystallizes in an orthorhombic form as a zwitterion. nih.gov The cysteine moiety adopts a low gauche conformation. A notable feature is the difference in the bond lengths of the two carbon-sulfur bonds: the alkyl C-S bond is longer than the aryl C-S bond. nih.gov

Selected Crystallographic Data for (2R)-S-(2,5-dihydroxyphenyl)cysteine:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Conformation (χ) | -46.23 (16)° | nih.gov |

| Alkyl C-S Bond Length | 1.8299 (15) Å | nih.gov |

| Aryl C-S Bond Length | 1.7760 (15) Å | nih.gov |

The crystal structure is stabilized by an extensive network of hydrogen bonds. The protonated amino group (-NH₃⁺) is involved in four hydrogen bonds, two of which are intramolecular and two are intermolecular. nih.gov This intricate hydrogen-bonding network results in the formation of an infinite three-dimensional structure. nih.gov This detailed structural information is invaluable for understanding the reactivity and spectroscopic properties of the molecule.

Electrochemical Techniques for Redox Behavior and Detection

Electrochemical techniques are highly sensitive and provide crucial information about the redox properties of molecules. For S-(2,5-dihydroxyphenyl)-L-cysteine, these methods are essential for understanding its oxidation and reduction behavior, which is central to its biological activity and potential for detection.

Cyclic Voltammetry for Redox Mechanism Elucidation

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The resulting current is plotted against the applied potential to provide information about the redox processes.

The cyclic voltammogram of S-(2,5-dihydroxyphenyl)-L-cysteine is expected to show redox peaks corresponding to the oxidation and reduction of the dihydroxyphenyl moiety. The hydroquinone/quinone redox couple is a well-studied electrochemical system. The presence of the cysteine substituent will influence the redox potentials and the stability of the resulting quinone species.

The electrochemical oxidation of the hydroquinone part of the molecule will generate a quinone, which can be highly reactive. The cysteine part of the molecule, particularly the amino group, can influence the subsequent reactions of the electrochemically generated quinone. The study of the electrochemical behavior of hydroquinone at an L-cysteine modified electrode shows a significant negative shift in the oxidation potential of hydroquinone, indicating that the cysteine facilitates the electron transfer process. researchgate.net

Key Parameters from Cyclic Voltammetry:

| Parameter | Information Provided |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. |

| Anodic Peak Current (Ipa) | Related to the concentration and diffusion coefficient of the analyte. |

| Cathodic Peak Current (Ipc) | Related to the stability of the oxidized species. |

By studying the effect of scan rate and pH on the cyclic voltammogram, the mechanism of the redox reaction can be elucidated, including the number of electrons and protons involved in the process and the kinetics of the electron transfer.

Differential Pulse Voltammetry for Sensitive Quantification

Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantification of electroactive species. In DPV, small pulses of a constant amplitude are superimposed on a linearly increasing voltage ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. This method enhances the signal-to-noise ratio compared to CV.

DPV can be used for the sensitive detection and quantification of S-(2,5-dihydroxyphenyl)-L-cysteine. The peak current in a DPV experiment is directly proportional to the concentration of the analyte over a certain range. This relationship allows for the creation of a calibration curve for quantitative analysis.

In a study of hydroquinone detection using an L-cysteine modified electrode, DPV was successfully employed for its quantification. researchgate.net A linear relationship was observed between the catalytic current and the concentration of hydroquinone in the range of 2.0×10⁻⁶ to 2.0×10⁻⁴ M, with a detection limit of 4.0×10⁻⁷ M. researchgate.net This demonstrates the potential of DPV for the sensitive measurement of S-(2,5-dihydroxyphenyl)-L-cysteine, which contains the electroactive hydroquinone moiety.

Quantitative Data from Differential Pulse Voltammetry of a Related System:

| Parameter | Value |

| Linear Range | 2.0×10⁻⁶ – 2.0×10⁻⁴ M |

| Correlation Coefficient (r) | 0.9986 |

| Detection Limit | 4.0×10⁻⁷ M |

| (Data for hydroquinone at an L-cysteine modified electrode) researchgate.net |

The high sensitivity and selectivity of DPV make it a valuable tool for determining the concentration of S-(2,5-dihydroxyphenyl)-L-cysteine in various samples.

Application of Advanced Techniques for Sample Preparation and Matrix Effects in Research

The accurate and precise quantification of S-(2,5-dihydroxyphenyl)-L-cysteine and its conjugates in complex biological matrices, such as urine, is critically dependent on meticulous sample preparation and the effective management of matrix effects. The inherent complexity of biological samples necessitates advanced methodologies to isolate the target analyte from interfering endogenous substances, which can otherwise compromise analytical sensitivity, accuracy, and reproducibility.

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to extract S-(2,5-dihydroxyphenyl)-L-cysteine from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. Given the polar nature of this amino acid conjugate, several techniques are employed.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from liquid samples. thermofisher.com The choice of SPE sorbent is crucial and depends on the physicochemical properties of S-(2,5-dihydroxyphenyl)-L-cysteine. A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. youtube.comresearchgate.net For a polar compound like S-(2,5-dihydroxyphenyl)-L-cysteine, reversed-phase sorbents (e.g., C18) can be effective, often requiring sample pH adjustment to ensure proper retention. nih.gov Alternatively, ion-exchange mechanisms can be exploited, given the presence of both acidic (carboxyl) and basic (amino) functional groups in the molecule.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For polar analytes like S-(2,5-dihydroxyphenyl)-L-cysteine, direct extraction into a nonpolar organic solvent is generally inefficient. To enhance extraction efficiency, derivatization can be employed to convert the polar analyte into a less polar derivative. Automated continuous flow LLE procedures have been developed to improve throughput and reproducibility. nih.gov A more advanced variant is liquid-liquid-liquid microextraction (LLLME), which offers high enrichment factors and effective sample cleanup from complex matrices like urine and plasma. nih.gov

Protein Precipitation: For plasma or serum samples, the high protein content can interfere with analysis. Protein precipitation, using organic solvents like acetonitrile or methanol, is a common first step to remove the bulk of these macromolecules. researchgate.net While simple and effective for deproteinization, this method may not remove other small-molecule interferences and can lead to significant matrix effects if used as the sole sample preparation step.

The selection of an appropriate sample preparation method is a balance between recovery, purity of the extract, and sample throughput. A comparison of common techniques is presented in Table 1.

Table 1: Comparison of Sample Preparation Techniques for S-(2,5-dihydroxyphenyl)-L-cysteine Analysis This table is interactive. Click on the headers to sort the data.

| Technique | Principle | Advantages for S-(2,5-dihydroxyphenyl)-L-cysteine | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity and concentration factors; can be automated. | Method development can be time-consuming; potential for analyte loss. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Effective for removing non-polar interferences; can be automated. nih.gov | Often requires derivatization for polar analytes; can be labor-intensive and use large volumes of organic solvents. researchgate.net |

| Protein Precipitation | Removal of proteins by denaturation with organic solvents. | Simple, fast, and inexpensive for plasma/serum samples. researchgate.net | Non-selective, leading to potential for significant matrix effects; may co-precipitate the analyte. |

Understanding and Mitigating Matrix Effects

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. longdom.orgnih.gov These effects, which can manifest as ion suppression or enhancement, are a major challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI). nih.gov Components of urine, such as salts, urea, and other metabolites, can significantly impact the ionization of S-(2,5-dihydroxyphenyl)-L-cysteine, leading to inaccurate quantification.

Strategies to Minimize Matrix Effects:

Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds. Advanced sample preparation techniques, as described above, are the first line of defense. A more rigorous cleanup, for instance by combining protein precipitation with a subsequent SPE step, can significantly reduce matrix interferences.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is crucial. By ensuring that S-(2,5-dihydroxyphenyl)-L-cysteine elutes in a region of the chromatogram with minimal co-eluting species, the impact of matrix effects can be substantially reduced.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's ionization. nih.gov However, this approach may compromise the sensitivity of the assay if the concentration of S-(2,5-dihydroxyphenyl)-L-cysteine is already low.

Strategies to Compensate for Matrix Effects:

When matrix effects cannot be completely eliminated, strategies to compensate for their impact are necessary for accurate quantification.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples. longdom.org This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix effects. However, obtaining a truly analyte-free matrix can be challenging.

Use of Internal Standards: The most robust method for correcting matrix effects is the use of an internal standard (IS). uq.edu.aunih.gov An ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard of S-(2,5-dihydroxyphenyl)-L-cysteine is the gold standard, as its chemical and physical properties are nearly identical to the analyte, ensuring that it experiences the same degree of matrix effect. ncn.gov.pl Structural analogues can also be used but may not perfectly mimic the behavior of the analyte. nih.gov

The effectiveness of these strategies is summarized in Table 2.

Table 2: Strategies for Managing Matrix Effects in the Analysis of S-(2,5-dihydroxyphenyl)-L-cysteine This table is interactive. Click on the headers to sort the data.

| Strategy | Approach | Advantages | Disadvantages |

|---|---|---|---|

| Minimization | Rigorous Sample Cleanup | Directly removes the source of interference. | Can be complex and time-consuming; potential for analyte loss. |

| Minimization | Chromatographic Optimization | Separates analyte from interfering compounds. | May require long run times; may not resolve all interferences. |

| Minimization | Sample Dilution | Simple and effective for reducing matrix component concentration. nih.gov | Reduces sensitivity; may not be suitable for trace-level analysis. |

| Compensation | Matrix-Matched Calibration | Compensates for predictable matrix effects. longdom.org | Requires a true blank matrix, which can be difficult to obtain. |

| Compensation | Stable Isotope-Labeled Internal Standard | The most effective method for correction of variability and matrix effects. nih.govncn.gov.pl | Can be expensive and may not be commercially available. |

Chemical Synthesis and Derivatization Strategies for S 2,5 Dihydroxyphenyl L Cysteine and Analogues in Research

Regiospecific Synthesis of S-Aryl-L-Cysteine Derivatives

The regiospecific synthesis of S-aryl-L-cysteine derivatives, including S-(2,5-dihydroxyphenyl)-L-cysteine, is a cornerstone of creating structurally precise molecules for research. One prominent method involves the reaction of L-cysteine with an aryl halide. google.com This approach often utilizes a coupling agent to facilitate the formation of the desired carbon-sulfur bond. For instance, contacting cystine with a coupling agent and subsequently with an aryl halide can produce S-aryl-L-cysteine. google.com

Another strategy for achieving regiospecificity is through nucleophilic aromatic substitution (SNAr) reactions. mit.edu This method is particularly effective when using highly fluorinated aromatic reagents, which can react selectively with the thiol group of cysteine. mit.eduresearchgate.net Researchers have also explored visible-light-mediated strategies using aryldiazonium salts as arylating agents, which allows for mild reaction conditions. nih.gov This photocatalytic approach can be accelerated in microflow reactors and even allows for the in situ formation of the diazonium salts, enhancing safety and efficiency. nih.govnoelresearchgroup.com

The choice of solvent and reaction conditions plays a crucial role in directing the regioselectivity of the arylation. Solvents such as dimethylacetamide, dimethyl formamide (B127407) (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. google.com Furthermore, heating the reaction mixture can facilitate the production of S-aryl cysteine. google.com

Condensation Reactions Involving L-Cysteine and Aromatic Precursors

Condensation reactions provide a direct route to S-(2,5-dihydroxyphenyl)-L-cysteine and its analogues by combining L-cysteine with suitable aromatic precursors. A key example is the reaction between L-cysteine and a quinone, such as 1,4-benzoquinone (B44022), which is an oxidation product of hydroquinone (B1673460). nih.gov This reaction leads to the formation of a hydroquinone-cysteine adduct.

The synthesis of S-aryl-L-cysteine can also be achieved by reacting cysteine with an aryl halide in the presence of a catalyst like copper oxide. google.com The reaction conditions, such as temperature and the stoichiometry of the reactants, are critical for optimizing the yield of the desired product. google.com For instance, when cysteine is the starting material, the amount of aryl halide is typically used in excess. google.com

Enzymatic synthesis offers an alternative and often highly specific method. For example, tyrosinase can be used to oxidize L-dopa in the presence of L-cysteine to produce cysteinyldopa (B216619) derivatives. researchgate.net This biocatalytic approach highlights the potential for green chemistry in the synthesis of these complex molecules.

Table 1: Comparison of Synthesis Strategies for S-Aryl-L-Cysteine Derivatives

| Synthesis Strategy | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Aryl Halide Coupling | L-cysteine/L-cystine, Aryl halide | Coupling agent (e.g., copper), Heat | Broad applicability |

| Nucleophilic Aromatic Substitution (SNAr) | L-cysteine, Fluorinated aryl reagent | Aqueous solution | High regioselectivity |

| Visible-Light Photocatalysis | L-cysteine, Aryldiazonium salt | Photocatalyst (e.g., Eosin Y), Visible light | Mild conditions, Metal-free option |

| Condensation with Quinones | L-cysteine, Quinone (e.g., 1,4-benzoquinone) | Aqueous buffer | Direct route to hydroquinone adducts |

| Enzymatic Synthesis | L-dopa, L-cysteine | Tyrosinase | High specificity, Green chemistry |

Methods for Stereocontrolled Synthesis of L-Cysteine Conjugates

Maintaining the stereochemical integrity of the L-cysteine moiety is paramount in the synthesis of its conjugates for biological applications. Several methods have been developed to achieve high enantioselectivity. One approach starts from chiral precursors like L-cystine, L-cysteine, or L-serine, ensuring the retention of the desired stereochemistry in the final product. google.com These methods can yield S-aryl-L-cysteine with an enantiomeric excess greater than 96%. google.com

Another strategy involves the use of a serine derivative where the hydroxyl group is converted into a good leaving group. google.com This derivative can then react with an aryl thiol in a substitution reaction to produce the enantiomerically enriched S-aryl cysteine. google.com

Enzymatic methods also play a significant role in stereocontrolled synthesis. While some enzymatic methods are limited to the preparation of a specific range of S-aryl-L-cysteines, they offer high stereoselectivity. google.com The development of novel processes for the stereoselective synthesis of S-aryl-L-cysteine and its derivatives is an active area of research, aiming to overcome the limitations of existing methods that provide unacceptable levels of stereochemical control. google.com

Preparation of N-Acetylated and Other Protecting Group Derivatives for Research Applications

The preparation of derivatives of S-(2,5-dihydroxyphenyl)-L-cysteine, such as the N-acetylated form, is crucial for various research applications, including metabolic studies. N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine has been identified as a urinary metabolite of benzene (B151609), phenol, and hydroquinone. nih.gov

The synthesis of N-acetylcysteine (NAC) itself can be achieved through various methods. One approach involves the direct acylation of L-cysteine using acetic anhydride (B1165640) in the presence of a base like sodium acetate. mdpi.com Another novel method utilizes N-acetyl-1H-benzotriazole as an effective acylation agent to form a peptide bond with L-cysteine. mdpi.com This method offers an alternative to more complex multi-stage processes. mdpi.com

Table 2: Common Thiol Protecting Groups for Cysteine Derivatives

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Trityl | Trt | Acidic conditions (e.g., TFA), Iodine |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate |

| tert-Butylthio | StBu | Reducing agents |

| 4-Methoxytrityl | Mmt | Mildly acidic conditions (e.g., 1% TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

Electrochemical Synthesis Approaches for L-Cysteine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of L-cysteine and its derivatives, avoiding the use of harsh chemical reductants. core.ac.uk The electrochemical reduction of L-cystine to L-cysteine is a well-established process that can be carried out in an electrochemical cell. taylorfrancis.comgoogle.com This method can produce L-cysteine with high purity, minimizing contamination from metal ions that can occur with traditional reducing agents like zinc or tin. core.ac.uk

The electrochemical approach can be extended to the one-step synthesis of derivatives like S-carboxymethyl-L-cysteine. core.ac.uk By conducting the electrolysis of L-cystine in the presence of monochloroacetate, the intermediate L-cysteine reacts to form the desired product directly in the electrochemical cell. core.ac.uk The conditions for electrolysis, such as the cathode material, pH, and temperature, are optimized to achieve high current and material yields. core.ac.uk For example, using a modified carbon felt cathode can enhance the current efficiency and prevent contamination. core.ac.ukgoogle.com

Furthermore, electrochemical oxidation can be employed to synthesize novel derivatives. For instance, the electrochemical oxidation of catechol in the presence of certain nucleophiles can lead to the formation of new catechol derivatives. researchgate.net This principle can be applied to the synthesis of S-(2,5-dihydroxyphenyl)-L-cysteine by reacting electrochemically generated 1,4-benzoquinone with L-cysteine.

Molecular and Biochemical Mechanisms of S 2,5 Dihydroxyphenyl L Cysteine in in Vitro and Model Systems

Interaction with Biological Macromolecules: Adduct Formation and Covalent Modifications

The interaction of S-(2,5-dihydroxyphenyl)-L-cysteine with biological macromolecules is fundamentally dictated by the chemical reactivity of its two key functional components: the dihydroxyphenyl moiety and the cysteine-derived thiol group. These interactions primarily involve the formation of covalent adducts with proteins and peptides, leading to modifications that can alter their structure and function.

Reactivity of the Dihydroxyphenyl Moiety (e.g., Quinone Formation)

The dihydroxyphenyl group of S-(2,5-dihydroxyphenyl)-L-cysteine is susceptible to oxidation, a reaction that is central to its biological activity. This oxidation can be initiated by various cellular oxidants, including reactive oxygen species (ROS) and enzymatic systems. The primary product of this oxidation is a highly reactive electrophilic quinone species.

The formation of the quinone occurs through a two-electron oxidation of the hydroquinone (B1673460), which can proceed in a stepwise manner involving a semiquinone radical intermediate. This transformation is a critical step as it converts the relatively stable dihydroxyphenyl moiety into a potent electrophile capable of reacting with cellular nucleophiles. The general mechanism for the oxidation of a hydroquinone to a quinone is depicted below:

The resulting quinone is an electron-deficient molecule with reactive carbonyl groups, making it a prime target for nucleophilic attack. This reactivity is the basis for its ability to form covalent adducts with biological macromolecules.

Thiol Reactivity and Adduct Formation with Proteins and Peptides

The thiol group of the cysteine residue in S-(2,5-dihydroxyphenyl)-L-cysteine is a potent nucleophile. However, in the context of adduct formation with proteins, it is the electrophilic quinone derived from the dihydroxyphenyl moiety that is the primary reactive species. This electrophilic quinone readily reacts with nucleophilic residues on proteins and peptides, with a particular preference for the thiol groups of cysteine residues. nih.gov

The reaction between the quinone and a protein thiol is typically a Michael-type addition, where the nucleophilic sulfur atom of the cysteine residue attacks one of the electrophilic carbon atoms of the quinone ring. This results in the formation of a stable covalent bond, leading to the adduction of the S-(2,5-dihydroxyphenyl)-L-cysteine molecule to the protein. Other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, can also be targets for quinone adduction, although cysteine is generally the most reactive due to the high nucleophilicity of its thiol group. researchgate.net

The formation of these protein adducts can have significant biological consequences, including the alteration of protein structure, inhibition of enzyme activity, and disruption of cellular signaling pathways. nih.gov

Mechanisms of Protein Adduct Formation by Flavonoids and Electrophilic Quinones

The mechanism of protein adduct formation by S-(2,5-dihydroxyphenyl)-L-cysteine is analogous to that observed for other flavonoids and electrophilic quinones. The process can be summarized in the following key steps:

Oxidation: The dihydroxyphenyl moiety of S-(2,5-dihydroxyphenyl)-L-cysteine is oxidized to its corresponding quinone.

Nucleophilic Attack: A nucleophilic residue on a protein, typically a cysteine thiol, attacks the electrophilic quinone.

Adduct Formation: A covalent bond is formed between the quinone and the protein, resulting in a stable protein adduct.

The specificity of protein adduction can be influenced by several factors, including the accessibility of the nucleophilic residues on the protein surface, the local microenvironment, and the reactivity of the specific quinone. Studies with various quinones have shown that they can selectively target specific cysteine residues within proteins, suggesting a degree of specificity in their interactions. nih.gov

Below is a table summarizing the key reactive species and their roles in protein adduct formation:

| Reactive Species | Role in Adduct Formation |

| Dihydroxyphenyl Moiety | Precursor to the reactive electrophile |

| Quinone | The primary electrophilic species that reacts with nucleophiles |

| Protein Thiol (Cysteine) | The primary nucleophilic target for quinone adduction |

| Other Protein Nucleophiles (e.g., Lysine, Histidine) | Secondary targets for quinone adduction |

Redox Activity and Antioxidant/Pro-oxidant Balance in Biochemical Research

The redox activity of S-(2,5-dihydroxyphenyl)-L-cysteine is complex, exhibiting both antioxidant and pro-oxidant properties depending on the cellular environment and the presence of other redox-active species. This dual nature is a common feature of many phenolic compounds. mdpi.comresearchgate.net

Oxidation-Reduction Cycles Involving Thiol and Disulfide Groups

The cysteine moiety of S-(2,5-dihydroxyphenyl)-L-cysteine can participate in oxidation-reduction cycles involving its thiol group and the corresponding disulfide. The thiol group can be oxidized to form a disulfide bond, either with another molecule of S-(2,5-dihydroxyphenyl)-L-cysteine or with other thiols, such as glutathione (B108866) or cysteine residues in proteins. This reaction is reversible, and the disulfide can be reduced back to the thiol form by cellular reducing agents like glutathione reductase and thioredoxin. nih.govnih.gov

This thiol-disulfide exchange is a fundamental mechanism in cellular redox signaling and homeostasis. nih.gov The ability of S-(2,5-dihydroxyphenyl)-L-cysteine to participate in these cycles suggests it can influence the cellular redox state.

As an antioxidant , the dihydroxyphenyl moiety can donate electrons to scavenge free radicals, thereby becoming oxidized to the quinone. This quinone can then be reduced back to the hydroquinone by cellular reductants, completing a redox cycle.

Conversely, under certain conditions, S-(2,5-dihydroxyphenyl)-L-cysteine can act as a pro-oxidant . The redox cycling between the hydroquinone and quinone forms can, in the presence of oxygen, lead to the generation of reactive oxygen species such as superoxide (B77818) anion and hydrogen peroxide. This occurs through the transfer of electrons from the hydroquinone or semiquinone to molecular oxygen. researchgate.net

Thiyl Radical Formation and Reactivity

The thiol group of the cysteine moiety in S-(2,5-dihydroxyphenyl)-L-cysteine can be oxidized by one-electron oxidants to form a thiyl radical (RS•). wikipedia.org Thiyl radicals are highly reactive species that can participate in a variety of biochemical reactions. nih.gov

The formation of a thiyl radical can be initiated by reaction with other free radicals, such as hydroxyl radicals, or through enzymatic processes. Once formed, the thiyl radical can undergo several reactions:

Dimerization: Two thiyl radicals can combine to form a disulfide bond.

Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which are also highly reactive. mdpi.com

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating radical chain reactions. nih.gov

Addition to Double Bonds: Thiyl radicals can add to carbon-carbon double bonds in molecules such as unsaturated fatty acids. wikipedia.org

The formation and reactivity of thiyl radicals contribute to the pro-oxidant potential of S-(2,5-dihydroxyphenyl)-L-cysteine. These radicals can initiate or propagate damaging oxidative processes, such as lipid peroxidation. nih.gov

The following table summarizes the potential antioxidant and pro-oxidant mechanisms of S-(2,5-dihydroxyphenyl)-L-cysteine:

| Mechanism | Activity | Description |

| Radical Scavenging | Antioxidant | The dihydroxyphenyl moiety donates electrons to neutralize free radicals. |

| Redox Cycling | Pro-oxidant | The hydroquinone-quinone cycle can reduce molecular oxygen to generate reactive oxygen species. |

| Thiol-Disulfide Exchange | Both | Can participate in maintaining cellular redox balance but can also lead to the formation of mixed disulfides. |

| Thiyl Radical Formation | Pro-oxidant | The formation of highly reactive thiyl radicals can initiate and propagate oxidative damage. |

Interactions with Reactive Oxygen Species (ROS) in In Vitro Models

S-(2,5-dihydroxyphenyl)-L-cysteine possesses a molecular architecture primed for potent antioxidant activity through direct interaction with reactive oxygen species (ROS). This capacity stems from the synergistic actions of its two primary functional components: the 2,5-dihydroxyphenyl (hydroquinone) group and the L-cysteine moiety.

The hydroquinone portion of the molecule is a well-established reducing agent and radical scavenger. nih.govscielo.br It can readily donate hydrogen atoms from its hydroxyl groups to neutralize a variety of free radicals, thereby terminating damaging radical chain reactions. scielo.br This process involves the oxidation of the hydroquinone to a more stable semiquinone radical, and subsequently to a quinone. mdpi.com This redox cycling capability allows it to effectively scavenge ROS. mdpi.com Studies on various hydroquinone derivatives have consistently demonstrated significant radical-scavenging effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.govscielo.br

| Component of S-(2,5-Dihydroxyphenyl)-L-Cysteine | Mechanism of ROS Interaction | Primary Function |

|---|---|---|

| 2,5-Dihydroxyphenyl (Hydroquinone) Moiety | Donation of hydrogen atoms from hydroxyl groups; undergoes redox cycling to form semiquinone/quinone. nih.govmdpi.com | Free radical scavenging, termination of radical chain reactions. |

| L-Cysteine Moiety | Oxidation of the sulfhydryl (-SH) group. mdpi.comnih.gov | Direct scavenging of ROS, acts as a potent reducing agent. |

Enzymatic Interactions and Modulation

The formation of S-(2,5-dihydroxyphenyl)-L-cysteine is itself integral to a key mechanism of enzyme inhibition, particularly that of polyphenol oxidase (PPO). PPO is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, which catalyzes the oxidation of phenolic compounds (like catechols) to highly reactive o-quinones. nih.govnih.gov

L-cysteine acts as a potent inhibitor of this browning process. The primary mechanism is not direct inhibition of the enzyme's catalytic activity in a classical competitive or non-competitive manner at all concentrations. Instead, L-cysteine functions as a "quinone trap." The nucleophilic thiol group of cysteine rapidly reacts with the electrophilic o-quinone product of the PPO reaction via a Michael-type addition. usda.govmdpi.com This reaction forms a stable, colorless cysteine-quinone adduct, such as S-(2,5-dihydroxyphenyl)-L-cysteine (in its hydroquinone form). nih.govmdpi.com By trapping the quinone intermediate, cysteine prevents it from undergoing the subsequent polymerization reactions that lead to the formation of dark melanin (B1238610) pigments. nih.govmdpi.com The formation of this adduct is therefore the basis of the inhibitory effect. usda.gov

At lower concentrations, some studies have characterized L-cysteine's inhibition of PPO as competitive, while at higher concentrations, the quinone-trapping mechanism dominates. nih.govresearchgate.net Other kinetic studies have described the inhibition by L-cysteine as non-competitive. researchgate.netnih.gov This suggests a complex interaction that may involve both direct interaction with the enzyme and scavenging of its product.

| Inhibitor | Enzyme | Source | Inhibition Type | Inhibition Constant (KI) | Reference |

|---|---|---|---|---|---|

| L-Cysteine | Polyphenol Oxidase (PPO) | Artichoke | Competitive (at low conc.) | 1.113 ± 0.176 mM | nih.gov |

| L-Cysteine | Polyphenol Oxidase (PPO) | Apple | Non-competitive | Not specified | researchgate.net |

| L-Cysteine | Polyphenol Oxidase (PPO) | Whangkeumbae pear | Non-competitive | Not specified | nih.gov |

Beyond PPO, the formation of quinone-thiol adducts represents a broader mechanism of toxicity and enzyme modulation. Quinones are known to react with cysteine residues in various proteins, leading to covalent modification and altered protein function or inactivation. nih.govnih.gov

While direct evidence for S-(2,5-dihydroxyphenyl)-L-cysteine serving as a primary substrate or cofactor is limited, its structure suggests potential interactions with specific enzyme systems.

Tyrosinase Systems: Tyrosinase, like PPO, is a copper-containing enzyme that oxidizes phenols. In the presence of L-cysteine, the tyrosinase-catalyzed oxidation of L-DOPA results in the formation of various cysteinyldopa (B216619) adducts, including 5-S-cysteinyldopa and 2,5-S,S-dicysteinyldopa. nih.govnih.govresearchgate.net Notably, these cysteinyldopa adducts can themselves act as substrates for tyrosinase, being further oxidized to their corresponding quinones. nih.gov This suggests that S-(2,5-dihydroxyphenyl)-L-cysteine, as a cysteinyl-catechol derivative, could potentially be recognized and oxidized by tyrosinase or similar enzymes, participating in pathways like pheomelanin biosynthesis. nih.gov

Cysteine Dioxygenase (CDO) Systems: Cysteine dioxygenase is a non-heme iron enzyme that catalyzes the oxidation of the L-cysteine thiol group to cysteine sulfinic acid, a key step in cysteine catabolism. wikipedia.orgrsc.org The substrate specificity of CDO is relatively high for L-cysteine. nih.govacs.org While some prokaryotic CDO homologs can act on other small thiols, mammalian CDO is more specific. nih.gov It is plausible that the bulky S-(2,5-dihydroxyphenyl) substitution on the cysteine thiol would hinder its binding to the CDO active site, making it a poor substrate. However, a minor interaction or competitive inhibition cannot be entirely ruled out without specific enzymatic assays.

S-(2,5-dihydroxyphenyl)-L-cysteine is expected to be a potent metal-chelating agent due to the presence of multiple functional groups capable of coordinating with metal ions.

Cysteine Moiety: The amino acid portion provides a carboxyl group (-COOH), an amino group (-NH2), and a thiol group (-SH), all of which are known to coordinate with various metal ions, including cadmium, lead, and others. nih.govnih.gov

Dihydroxyphenyl (Catechol) Moiety: The ortho-dihydroxy arrangement on the phenyl ring is a classic bidentate chelating motif, showing a high affinity for metal ions such as iron (Fe³⁺) and copper (Cu²⁺).

This strong chelating ability can lead to significant interactions with metalloproteins. The inhibition of copper-dependent enzymes like PPO and tyrosinase by cysteine is attributed, in part, to the chelation of the copper ions in the active site, rendering the enzyme inactive. mdpi.commedicaljournalssweden.semedicaljournals.semedicaljournalssweden.se Similarly, the catechol group could interact with the iron cofactor in non-heme iron enzymes like cysteine dioxygenase. acs.org

By chelating free metal ions in solution, S-(2,5-dihydroxyphenyl)-L-cysteine can also exert an indirect antioxidant effect. It can sequester redox-active metals like iron and copper, preventing them from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals.

| Functional Group | Component Moiety | Potential Metal Ion Interactions |

|---|---|---|

| Thiol (-SH) | L-Cysteine | Cu²⁺, Fe³⁺, Pb²⁺, Cd²⁺, Zn²⁺ |

| Amino (-NH₂) | L-Cysteine | Cu²⁺, Zn²⁺ |

| Carboxyl (-COOH) | L-Cysteine | Cu²⁺, Fe³⁺, Zn²⁺ |

| Ortho-dihydroxy | Dihydroxyphenyl | Fe³⁺, Cu²⁺ |

Modulation of Cellular Stress Response Pathways in In Vitro Models

Beyond direct enzymatic interactions, cysteine-quinone adducts can modulate key cellular signaling pathways involved in the response to chemical and oxidative stress. nih.govscilit.com The formation of such adducts can disrupt protein function and trigger stress responses, such as the endoplasmic reticulum (ER) stress response, if secretory proteins are modified. nih.gov

A primary mechanism for cellular protection against oxidative and electrophilic stress is the activation of the Keap1-Nrf2 pathway. nih.govresearchgate.net Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by the repressor protein Keap1, which facilitates its degradation. researchgate.net Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress. mdpi.com

S-(2,5-dihydroxyphenyl)-L-cysteine, or more specifically its metabolic precursors and oxidized form, can activate this pathway through at least two distinct mechanisms:

Electrophilic Activation: The dihydroxyphenyl (hydroquinone) moiety can be oxidized in the cellular environment to its corresponding electrophilic p-quinone. nih.govtandfonline.comresearchgate.net This quinone can then act as a Michael acceptor, reacting covalently with the nucleophilic sensor cysteines on Keap1 (e.g., Cys151). nih.govpnas.org This covalent modification of Keap1 leads to a conformational change that disrupts its ability to target Nrf2 for degradation. nih.gov As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes (e.g., NQO1, HMOX1). nih.gov Tert-butylhydroquinone (tBHQ) is a classic example of a hydroquinone-based compound that robustly activates Nrf2. nih.gov

Oxidative Stress-Mediated Activation: The redox cycling of the hydroquinone-quinone couple can generate ROS. mdpi.com This increase in intracellular ROS can directly oxidize the sensor cysteines in Keap1, also leading to the dissociation and activation of Nrf2. researchgate.net

Therefore, the hydroquinone component of the molecule serves as a pro-electrophilic species that can potently induce the Nrf2-mediated antioxidant response, a central pathway in cellular defense. nih.govtandfonline.com

| Step | Description | Role of S-(2,5-Dihydroxyphenyl)-L-Cysteine Moiety |

|---|---|---|

| 1. Initial Stimulus | Cellular exposure to an electrophile or oxidant. | The hydroquinone moiety is oxidized to a reactive quinone (electrophile) and/or generates ROS (oxidant). researchgate.netnih.gov |

| 2. Keap1 Modification | The electrophile or oxidant covalently modifies specific sensor cysteine residues on the Keap1 protein. mdpi.com | The quinone form acts as a Michael acceptor, alkylating Keap1 cysteines. ROS generated from redox cycling can also oxidize these cysteines. researchgate.netnih.gov |

| 3. Nrf2 Release | Modification of Keap1 induces a conformational change, inhibiting its ability to target Nrf2 for proteasomal degradation. nih.gov | This leads to the stabilization and accumulation of newly synthesized Nrf2. |

| 4. Nuclear Translocation | Accumulated Nrf2 translocates from the cytoplasm to the nucleus. | N/A |

| 5. Gene Transcription | In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. | This initiates the transcription of numerous cytoprotective genes, such as NQO1, HMOX1, and GSTs. nih.gov |

Impact on Amino Acid Stress Signaling

The metabolism of cysteine plays a crucial role in plant responses to abiotic stress, such as drought. nih.gov Cysteine-derived signaling molecules are integral to regulating various cellular processes to mitigate stress-induced damage. nih.govresearchgate.net One of the key signaling molecules originating from cysteine metabolism is hydrogen sulfide (B99878) (H₂S). nih.gov Under drought conditions, the degradation of cysteine mediated by enzymes like L-cysteine desulfhydrase (DES1) in the cytosol leads to the accumulation of H₂S. nih.govresearchgate.net

This accumulation of H₂S triggers a signaling cascade that results in stomatal closure, a critical water-saving mechanism in plants. nih.gov The signaling action of H₂S involves the S-persulfidation of target proteins, a post-translational modification where an additional sulfur atom is added to the thiol group of a cysteine residue. nih.gov This modification can alter the activity of proteins involved in various cellular responses that collectively contribute to the closure of stomata. nih.gov

In addition to its role in stomatal regulation, cysteine and its derivatives are involved in broader redox signaling within different cellular compartments. researchgate.net For instance, in the cytosol, cysteine is essential for plant immunity, while in the mitochondria, it is central to the detoxification of cyanide, a process vital for root hair development and responses to pathogens. researchgate.net The intricate network of cysteine-related signaling pathways highlights its importance in orchestrating plant responses to a variety of environmental challenges. researchgate.net

| Signaling Molecule | Precursor | Key Enzyme | Cellular Location | Downstream Effect | Reference |

| Hydrogen Sulfide (H₂S) | L-Cysteine | L-cysteine desulfhydrase (DES1) | Cytosol | Stomatal Closure | nih.gov |

| Cytosolic Sulfide | Cysteine | Not Specified | Cytosol | Regulation of Autophagy | researchgate.net |

| Chloroplastic S-sulfocysteine | Cysteine | S-sulfocysteine synthase (SCS) | Chloroplasts | Protection of Photosystems | researchgate.net |

Roles in Fundamental Cellular Processes

S-(2,5-Dihydroxyphenyl)-L-cysteine, as a derivative of the amino acid L-cysteine, is implicated in several fundamental cellular processes, primarily through the metabolic pathways of its parent compound. These processes include protein synthesis, glutathione synthesis, and hydrogen sulfide production.

Protein Synthesis:

Proteins are fundamental to virtually all cellular functions. youtube.com The synthesis of proteins is a complex process that involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of this mRNA into a chain of amino acids, forming a polypeptide. youtube.com This polypeptide chain then undergoes folding and sometimes modification to become a functional protein. youtube.com L-cysteine is one of the 20 proteinogenic amino acids that serve as the building blocks of proteins. nih.gov Therefore, the availability of L-cysteine is essential for the synthesis of a vast array of proteins that carry out diverse functions, including enzymatic catalysis, structural support, and cell signaling. youtube.complos.org

Glutathione Synthesis:

Glutathione (GSH) is a critical antioxidant and plays a key role in cellular detoxification and redox signaling. nih.govmdpi.com The synthesis of GSH is a two-step enzymatic process that requires the amino acids glutamate (B1630785), cysteine, and glycine (B1666218). nih.govmdpi.com

Step 1: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. nih.govmdpi.com

Step 2: Glutathione synthetase (GS) then adds glycine to γ-glutamylcysteine to form glutathione. nih.govmdpi.com

The availability of cysteine is a crucial determinant for the rate of glutathione synthesis. nih.gov S-(2,5-dihydroxyphenyl)-L-cysteine, being a cysteine conjugate, is directly linked to the metabolic pool that supplies cysteine for this vital process. The formation of S-(2,5-dihydroxyphenyl)-L-cysteine is a result of the conjugation of benzoquinone with glutathione, which is then further metabolized. nih.gov

Hydrogen Sulfide Production:

Hydrogen sulfide (H₂S) is now recognized as an important signaling molecule with diverse physiological functions, including the regulation of neuronal activity and vascular tension. nih.govresearchgate.net In mammals, H₂S is primarily produced from the metabolism of sulfur-containing amino acids, with L-cysteine being a major substrate. nih.gov

Several enzymes are involved in the production of H₂S from L-cysteine:

Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CGL) are key enzymes in the transsulfuration pathway that can produce H₂S from L-cysteine. nih.govnih.gov

3-Mercaptopyruvate (B1229277) sulfurtransferase (3MST) , in conjunction with cysteine aminotransferase (CAT) , represents another pathway for H₂S generation from L-cysteine. nih.govresearchgate.net

Additionally, a non-enzymatic pathway for H₂S production from cysteine has been identified, which is catalyzed by iron and pyridoxal (B1214274) 5'-phosphate (a form of vitamin B6) under physiological conditions. nih.gov The metabolism of compounds like S-(2,5-dihydroxyphenyl)-L-cysteine can influence the intracellular availability of cysteine, thereby impacting the rate of H₂S production through these various enzymatic and non-enzymatic routes.

| Cellular Process | Key Precursor(s) | Key Enzyme(s) | Product | Cellular Importance |

| Protein Synthesis | 20 Proteinogenic Amino Acids (including L-Cysteine) | Ribosomes | Proteins | Catalysis, Structure, Signaling |

| Glutathione Synthesis | L-Cysteine, L-Glutamate, Glycine | Glutamate-cysteine ligase (GCL), Glutathione synthetase (GS) | Glutathione (GSH) | Antioxidant defense, Detoxification |

| Hydrogen Sulfide Production | L-Cysteine | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL), 3-Mercaptopyruvate sulfurtransferase (3MST) | Hydrogen Sulfide (H₂S) | Cell signaling, Neuromodulation |

Theoretical and Computational Research on S 2,5 Dihydroxyphenyl L Cysteine

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of S-(2,5-dihydroxyphenyl)-L-cysteine. While extensive molecular dynamics (MD) studies specifically on this compound are not widely published, foundational conformational data is available from crystallographic studies, which serve as a starting point for simulations. bath.ac.uknih.gov

X-ray crystallography reveals that at 150 K, S-(2,5-dihydroxyphenyl)-L-cysteine exists in the solid state as a zwitterion. bath.ac.uknih.gov Its conformation is characterized as a low gauche form, with a chi (χ) angle of -46.23 (16)°. bath.ac.uknih.gov This specific arrangement is a crucial piece of experimental data for validating computational models.

MD simulations can build upon this static picture to explore the molecule's conformational landscape in a solution, which mimics a physiological environment. biorxiv.orgnih.gov Such simulations would track the atomic movements over time, revealing how the molecule flexes, rotates, and interacts with solvent molecules. researcher.life This approach allows for the identification of dominant conformations in different environments and the energetic barriers between them, providing a more complete understanding of the molecule's structural plasticity, which is often key to its biological function. researcher.lifemdpi.com

Table 1: Crystallographic Conformational Data for S-(2,5-Dihydroxyphenyl)-L-Cysteine

| Parameter | Value | Source |

| Crystalline Form | Zwitterion | bath.ac.uk, nih.gov |

| Conformation Type | Low gauche | bath.ac.uk, nih.gov |

| Chi (χ) Angle | -46.23 (16)° | bath.ac.uk, nih.gov |

| Temperature | 150 K | bath.ac.uk, nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of molecules like S-(2,5-dihydroxyphenyl)-L-cysteine. researchgate.netmdpi.comresearchgate.net These methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds.

Quantum calculations can be employed to estimate bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond. This data is fundamental to predicting a molecule's reactivity and stability. nih.gov For S-(2,5-dihydroxyphenyl)-L-cysteine, the strengths of the two carbon-sulfur bonds are of particular interest.

Table 2: Selected Bond Lengths and Comparative Bond Dissociation Energies (BDEs)

| Bond | Bond Length (Å) in S-(2,5-Dihydroxyphenyl)-L-Cysteine | Representative BDE (kJ/mol) from Related Compounds | Source(s) |

| Alkyl C-S | 1.8299 (15) | ~300 (for C-S in L-Cysteine) | bath.ac.uk, nih.gov, nih.gov |

| Aryl C-S | 1.7760 (15) | Not specified | bath.ac.uk, nih.gov |

| S-H | Not applicable | ~340-360 (for S-H in Thiophenols) | nih.gov, researchgate.net |

The dihydroxyphenyl and cysteine moieties of the molecule provide multiple sites for hydrogen bonding, which plays a critical role in its structure and interactions. nih.gov Crystallographic data for S-(2,5-dihydroxyphenyl)-L-cysteine confirms its extensive involvement in hydrogen bonding. bath.ac.uknih.gov

In its crystalline form, the protonated amino group (-NH3+) acts as a hydrogen bond donor in four distinct interactions: two intramolecularly and two intermolecularly. bath.ac.uknih.gov These interactions create an infinite three-dimensional network within the crystal. bath.ac.uknih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to further characterize and quantify the strength of these hydrogen bonds and other non-covalent interactions that stabilize the molecule's structure. mdpi.com Studies on cysteine have shown that its thiol/thiolate group's hydrogen-bonding strength is highly dependent on its partner and local environment, a principle that also applies to this derivative. nih.gov

Table 3: Hydrogen Bonding in Crystalline S-(2,5-Dihydroxyphenyl)-L-Cysteine

| Feature | Description | Source(s) |

| Primary H-Bond Donor | -NH3+ group | bath.ac.uk, nih.gov |

| Intramolecular H-Bonds | 2 | bath.ac.uk, nih.gov |

| Intermolecular H-Bonds | 4 (total); 2 involving the -NH3+ group | bath.ac.uk, nih.gov |

| Overall Structure | Infinite three-dimensional network | bath.ac.uk, nih.gov |

Structure-Activity Relationship (SAR) Studies for S-Aryl-L-Cysteine Derivatives

Structure-activity relationship (SAR) studies are crucial for drug discovery and for understanding how chemical structure relates to biological activity. While SAR studies specifically targeting S-(2,5-dihydroxyphenyl)-L-cysteine are limited, research on other S-aryl-L-cysteine derivatives provides a framework for understanding key structural requirements for biological interactions.

A notable example is the investigation of S-trityl-L-cysteine (STLC) analogues as inhibitors of the human mitotic kinesin Eg5, a target for cancer chemotherapy. nih.govnih.gov These studies have systematically modified the aryl portion of the molecule to determine its effect on inhibitory potency. Research has revealed the minimal chemical structure essential for Eg5 inhibition and has shown that substitutions on the phenyl rings can significantly enhance activity. nih.gov For instance, placing substituents at the para-position of one of the phenyl rings was found to produce compounds with low nanomolar efficacy. nih.govnih.gov Molecular docking and the determination of co-crystal structures have been used to rationalize these SAR findings at the atomic level. nih.gov

Table 4: Example of SAR Findings for S-Trityl-L-Cysteine Derivatives as Eg5 Inhibitors

| Compound/Modification | Biological Activity Metric | Finding | Source(s) |

| S-trityl-L-cysteine (STLC) | Potent inhibitor | Serves as a lead compound for potent Eg5 inhibition. | nih.gov, nih.gov |